molecular formula C17H13ClN4O2S B2961285 6-(4-Chlorophenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380079-99-0

6-(4-Chlorophenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one

Cat. No. B2961285
CAS RN: 2380079-99-0
M. Wt: 372.83
InChI Key: PQTJMSKGKGEPIR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups and rings, including a chlorophenyl group, a thiazole ring, an azetidine ring, and a pyridazinone ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring might be introduced using a compound like thiazole-4-carboxaldehyde .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiazole ring, for example, is a five-membered ring with one nitrogen atom and one sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carbonyl group could be involved in reactions with nucleophiles, and the chlorophenyl group could undergo reactions involving the carbon-chlorine bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the polar carbonyl group and the nonpolar chlorophenyl group .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some compounds with a thiazole ring have been found to have various pharmacological activities, such as anticancer, antiviral, antimicrobial, anticonvulsant, antioxidant, antidiabetic, etc .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could be vast, given the wide range of activities associated with thiazole derivatives . Further studies could explore its potential uses in various fields, such as medicine or materials science.

properties

IUPAC Name

6-(4-chlorophenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S/c18-12-3-1-11(2-4-12)14-5-6-16(23)22(20-14)13-7-21(8-13)17(24)15-9-25-10-19-15/h1-6,9-10,13H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTJMSKGKGEPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=N2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

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